ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate
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Overview
Description
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate is a synthetic organic compound that features a piperazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-nitrophenyl halides under basic conditions.
Esterification: The final step involves the esterification of the amino group with ethyl acrylate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets:
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-2-23-15(20)11-14(16)18-9-7-17(8-10-18)12-3-5-13(6-4-12)19(21)22/h3-6,11H,2,7-10,16H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSUKALUZYMHH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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